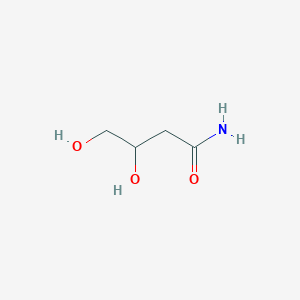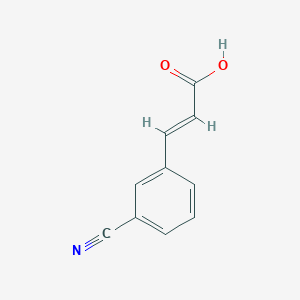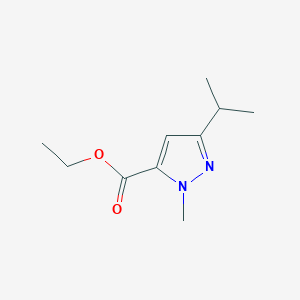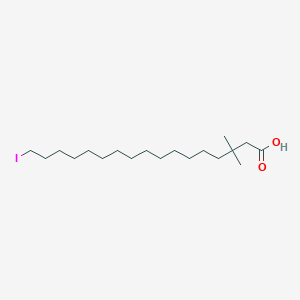
N-羟基甘氨酸
描述
N-Hydroxyglycine is not directly mentioned in the provided papers, but related compounds and analogues are discussed, which can provide insights into the properties and reactivity of N-Hydroxyglycine. For instance, N-Oxaloglycine is an analogue of alpha-ketoglutarate and is a competitive inhibitor of prolyl 4-hydroxylase, suggesting that N-Hydroxyglycine could potentially show similar inhibitory properties due to structural similarities .
Synthesis Analysis
The synthesis of related compounds provides a basis for understanding how N-Hydroxyglycine might be synthesized. For example, the synthesis of α-hydroxyglycine peptides is achieved through enzymatic resolution and subsequent chemical reactions, indicating that a similar approach could be applied to N-Hydroxyglycine . Additionally, the synthesis of fluorescent amino acids like L-(7-hydroxycoumarin-4-yl)ethylglycine involves multi-step organic synthesis, which could be adapted for the synthesis of N-Hydroxyglycine .
Molecular Structure Analysis
While the molecular structure of N-Hydroxyglycine is not directly discussed, the structure-activity relationships of oxalo derivatives, including N-Oxaloglycine, suggest that the presence of substituents on the glycine moiety can significantly affect the activity and binding of these compounds . This implies that the hydroxy group in N-Hydroxyglycine could play a crucial role in its molecular interactions and properties.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to N-Hydroxyglycine can be inferred from the studies provided. For instance, α-phosphanyl amino acids exhibit reactivity such as decarboxylation, hydrolysis, and oxidation, which could be relevant to the reactivity of N-Hydroxyglycine . Moreover, the synthesis of fluorescent amino acids involves reactions like alkylation, suggesting that N-Hydroxyglycine could also participate in such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Hydroxyglycine can be speculated based on the properties of related compounds. For example, the photophysical properties of (p-hydroxy)phenylglycine and its derivatives provide insights into how the hydroxy group can influence fluorescence and other properties . This information could be extrapolated to predict the behavior of N-Hydroxyglycine under similar conditions.
科学研究应用
纳米晶体合成
N-羟基甘氨酸在纳米晶体的合成中发挥作用,纳米晶体在纳米技术领域至关重要。 该化合物可以作为纳米晶体形成过程中的前体或稳定剂,纳米晶体在从电子学到医学等各个领域都有应用 .
酶抑制
作为酶抑制剂,2-(羟基氨基)乙酸被用于生物化学研究,以研究酶的机制和动力学。 它有助于理解酶的功能以及新药的开发 .
黄素依赖性N-羟化酶
该化合物在黄素依赖性N-羟化酶的研究中具有重要意义。 这些酶参与了次生代谢产物的生产,如铁载体和抗菌剂,这些代谢产物在医药和农业应用中必不可少 .
蛋白质组学研究
在蛋白质组学中,2-(羟基氨基)乙酸因其作为生化试剂的特性而被使用。 它有助于分析蛋白质的结构和功能,推动疾病诊断和治疗的进步 .
有机合成
该化合物在有机合成中得到应用,特别是在羟基氨基酸的化学选择性O-酰化反应中。 该过程对于创建各种药物和复杂的有机分子至关重要 .
生物技术应用
N-羟基甘氨酸由于其在酶活化分子氧中的作用,具有潜在的生物技术应用。 这种活化对于生产具有各种工业用途的复杂化学化合物至关重要 .
未来方向
作用机制
Target of Action
N-Hydroxyglycine is known to interact with flavin-dependent N-hydroxylating enzymes . These enzymes play a significant role in the production of secondary metabolites, such as siderophores or antimicrobial agents . They can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds, providing access to versatile families of compounds containing the N-O motif .
Mode of Action
The mode of action of N-Hydroxyglycine involves the activation of molecular oxygen by flavin, heme, or metal cofactor-containing enzymes and transferred to initially obtain N-hydroxy compounds, which can be further functionalized . This process is similar to the action of N-hydroxylating ornithine monooxygenases .
Biochemical Pathways
N-Hydroxyglycine is involved in the production of secondary metabolites through the action of flavin-dependent N-hydroxylating enzymes . These enzymes play a crucial role in the production of secondary metabolites, such as siderophores or antimicrobial agents . The subsequent conversion towards various N-O or N-N comprising molecules is also described .
Pharmacokinetics
It is known that the glycosylation of therapeutic proteins, which may involve compounds like n-hydroxyglycine, can impact their stability, pharmacokinetics (pk), efficacy, and immunogenicity . Highly sialylated complex-type glycans enable the longer serum half-lives of proteins against uptake through hepatic asialoglycoprotein receptor and mannose receptor for degradation in lysosomes .
Result of Action
N-Hydroxyglycine has been shown to have a high water-holding capacity, which can be beneficial in applications such as skin moisturization . It has been found to induce similar or greater water uptake compared with established moisturizing compounds like hyaluronic acid, glycerine, and urea in snake skin .
Action Environment
The action of N-Hydroxyglycine can be influenced by environmental factors. For instance, the water-holding capacity of N-Hydroxyglycine can be affected by the molecule structure and its ability to bind to water molecules . Compounds with high melting points and bond energies tended to decrease water-holding capacity .
属性
IUPAC Name |
2-(hydroxyamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c4-2(5)1-3-6/h3,6H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWGWQRXHVJJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188959 | |
| Record name | Glycine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3545-78-6 | |
| Record name | N-Hydroxyglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3545-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxyamino)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxyglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(HYDROXYAMINO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVT2AQ968S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: N-Hydroxyglycine acts as an inhibitor of several enzymes. It shows activity against bacterial cyanide formation by targeting the particulate fraction involved in the decarboxylation of glycine []. Furthermore, N-Hydroxyglycine demonstrates inhibitory effects on DNA synthesis in HeLa cells, specifically targeting the biosynthesis of deoxyribonucleotides from ribonucleotides []. It also acts as a novel inhibitor of laccase, an enzyme found in various organisms, including the fungus Penicillium citrinum YH-31 [] and higher plants []. Lastly, it has been identified as a potential inhibitor of squalene synthase [, ].
A: N-Hydroxyglycine, also known as N-formyl-N-hydroxyglycine when referring to its monosodium salt (Hadacidin), possesses a hydroxamate group (-C(=O)NHOH). This functional group is known to chelate metal ions, a feature observed in the crystal structures of its mono- and disodium salts []. The hydroxamate group in the monosodium salt is not conjugated, whereas in the disodium salt, there is significant electron delocalization. This difference in conjugation is attributed to ionization and crystal packing [].
A: N-Hydroxyglycine and several of its derivatives (N-methylhydroxyurea, N-acetylhydroxyurea, N-hydroxyguanidine, N-hydroxyurethane, N-ethylhydroxyurea) have been shown to inhibit the incorporation of thymidine into the DNA of HeLa cells without significantly impacting RNA or protein synthesis. This suggests that these compounds specifically target a step in deoxyribonucleotide biosynthesis [].
A: While the exact mechanism is not fully elucidated, studies have explored the structure-activity relationship of N-Hydroxyglycine and its derivatives in inhibiting laccases from different sources. Notably, N-Hydroxyglycine showed inhibition towards laccases from Penicillium citrinum YH-31 [] and a subset of plant laccases []. These findings indicate that subtle structural differences in laccases from various sources might influence their sensitivity to N-Hydroxyglycine.
A: Yes, N-Hydroxyglycine has been used to study nutrient-dependent pinocytosis in the slime mold Dictyostelium discoideum. The compound inhibits a specific, nutrient-dependent type of pinocytosis in this organism, highlighting its utility in dissecting cellular processes [].
A: Research suggests that N-Hydroxyglycine is involved in the biosynthesis of the unusual natural product alchivemycin A. Feeding studies with (13)C-labeled N-hydroxyglycine confirmed its incorporation into the 2H-tetrahydro-4,6-dioxo-1,2-oxazine ring of alchivemycin A, suggesting a unique biosynthetic pathway involving both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems [].
A: N-Hydroxyglycine, alongside other unnatural hygroscopic amino acids, has been proposed for use in dermal compositions. Due to its hygroscopic nature, it is suggested to improve the moisture retention and uptake properties of skin [].
A: Studies using Chromobacterium violaceum extracts showed that N-Hydroxyglycine acts as a non-competitive inhibitor of cyanide formation from glycine. This suggests that N-Hydroxyglycine interacts with the enzyme responsible for cyanide production, but not at the active site where glycine binds [].
A: N-Hydroxyglycine derivatives have shown potential as chiral building blocks in organic synthesis. For example, N-benzyl-2,3-O-isopropylidene-D-glyceraldehyde nitrone, a derivative, has been utilized as an effective N-Hydroxyglycine cation equivalent in the enantiodivergent synthesis of D- and L-secondary N-hydroxy-α-amino acids [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)



